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Compound Name: Ethyl 6-bromonicotinate

Cat. No.: B170660 Get Quote

An In-Depth Technical Guide to Ethyl 6-bromonicotinate: A Keystone Pyridine Derivative for

Synthesis and Drug Discovery

Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Ethyl 6-bromonicotinate, a pivotal building

block in modern organic synthesis. Tailored for researchers, medicinal chemists, and

professionals in drug development, this document moves beyond simple protocols to offer a

deeper understanding of the causality behind experimental choices, empowering scientists to

leverage this versatile reagent to its fullest potential.

Introduction: The Strategic Importance of Ethyl 6-
bromonicotinate
Ethyl 6-bromonicotinate (CAS No: 132334-98-6) is a substituted pyridine derivative that has

emerged as a highly valuable intermediate in the synthesis of complex organic molecules.[1] Its

structure, featuring a pyridine ring functionalized with a bromine atom at the 6-position and an

ethyl ester at the 3-position, offers a unique combination of reactivity and stability. The pyridine

core is a ubiquitous motif in pharmaceuticals, agrochemicals, and materials science, making its

derivatives, like Ethyl 6-bromonicotinate, indispensable tools for innovation.[2]

The strategic placement of the bromo and ester groups allows for sequential and site-selective

modifications. The bromine atom serves as a versatile handle for a wide array of transition

metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and

carbon-heteroatom bonds. The ethyl ester group, meanwhile, can be readily hydrolyzed,
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reduced, or converted into other functional groups, providing a secondary point for molecular

elaboration.[3] This inherent functional duality is the cornerstone of its utility in constructing

diverse molecular architectures, particularly in the development of novel therapeutic agents.[4]

[5]

Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectroscopic properties is fundamental

to its effective use in the laboratory.

Physicochemical Properties
Property Value Source

CAS Number 132334-98-6 [1]

Molecular Formula C₈H₈BrNO₂ [1]

Molecular Weight 230.06 g/mol [1]

Appearance White to off-white solid/powder [4][6]

Melting Point 119-121 °C (for methyl ester) [6][7]

Boiling Point
107-110 °C @ 4 Torr (for

methyl ester)
[6][7]

Solubility
Soluble in organic solvents like

DCM, DMF, DMSO
[4]

Note: Data for melting and boiling points are often reported for the closely related methyl ester

and are expected to be similar for the ethyl ester.

Spectroscopic Data Interpretation
Spectroscopic analysis confirms the structural integrity of Ethyl 6-bromonicotinate. The key

features to expect are outlined below. While a dedicated public spectrum for this specific

compound is not available, the expected data can be reliably predicted based on the analysis

of its constituent functional groups and analogous structures.[8][9][10][11][12]
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Spectroscopy Feature
Expected Chemical
Shift / Frequency

Rationale

¹H NMR H-2 (proton α to N) ~8.9-9.1 ppm (d)

Deshielded by

adjacent nitrogen and

carbonyl group.

H-4 (proton between

Br/N)
~8.2-8.4 ppm (dd)

Deshielded by

nitrogen and

influenced by adjacent

bromine.

H-5 (proton α to Br) ~7.4-7.6 ppm (d)
Influenced by adjacent

bromine.

-OCH₂CH₃ ~4.3-4.5 ppm (q)
Methylene protons of

the ethyl ester.

-OCH₂CH₃ ~1.3-1.5 ppm (t)
Methyl protons of the

ethyl ester.

¹³C NMR
Carbonyl Carbon

(C=O)
~164-166 ppm

Typical range for an

ester carbonyl.

Pyridine Carbons ~120-155 ppm

Aromatic region, with

specific shifts

influenced by

substituents.

-OCH₂CH₃ ~61-63 ppm
Methylene carbon of

the ethyl ester.

-OCH₂CH₃ ~14-15 ppm
Methyl carbon of the

ethyl ester.

IR Spectroscopy C=O Stretch (Ester) ~1720-1730 cm⁻¹

Strong, characteristic

absorption for an ester

carbonyl.

C=N/C=C Stretch ~1550-1600 cm⁻¹
Aromatic ring

vibrations.
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C-Br Stretch ~500-600 cm⁻¹
Found in the

fingerprint region.

Mass Spectrometry Molecular Ion (M⁺) m/z 230/232

Characteristic isotopic

pattern (approx. 1:1

ratio) due to the

presence of one

bromine atom (⁷⁹Br

and ⁸¹Br).

Synthesis of Ethyl 6-bromonicotinate
The most common and straightforward synthesis of Ethyl 6-bromonicotinate involves the

esterification of 6-bromonicotinic acid. This reaction can be achieved under standard Fischer

esterification conditions or by converting the carboxylic acid to a more reactive acyl chloride

intermediate.

Synthesis via Acyl Chloride Intermediate
This method is highly efficient and proceeds under mild conditions, making it a preferred

laboratory-scale procedure. The causality behind this two-step approach lies in increasing the

electrophilicity of the carbonyl carbon. The carboxylic acid is first converted to an acyl chloride

using a reagent like oxalyl chloride or thionyl chloride. The resulting acyl chloride is significantly

more reactive towards nucleophilic attack by ethanol than the parent carboxylic acid.

Acid Chloride Formation:

To a flame-dried 250 mL round-bottom flask under an inert atmosphere (Nitrogen or

Argon), add 6-bromonicotinic acid (10.1 g, 50 mmol).

Add anhydrous dichloromethane (DCM, 100 mL) followed by a catalytic amount of N,N-

dimethylformamide (DMF, 2-3 drops). The DMF catalyzes the formation of the Vilsmeier

reagent in situ, which is the active species for converting the acid to the acyl chloride.

Slowly add oxalyl chloride (5.2 mL, 60 mmol) dropwise at 0 °C. Vigorous gas evolution

(CO₂, CO) will be observed.
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until gas

evolution ceases and the solution becomes clear.

Remove the solvent and excess oxalyl chloride under reduced pressure.

Esterification:

To the crude 6-bromonicotinoyl chloride, add anhydrous ethanol (100 mL) at 0 °C. This

step is exothermic and should be performed with cooling to control the reaction rate.

Stir the mixture at room temperature for 1 hour.

Monitor the reaction completion by Thin Layer Chromatography (TLC).

Once complete, remove the excess ethanol under reduced pressure.

Work-up and Purification:

Dissolve the residue in ethyl acetate (150 mL).

Wash the organic layer sequentially with a saturated aqueous sodium bicarbonate

(NaHCO₃) solution (2 x 50 mL) to neutralize any remaining acid, and then with brine (1 x

50 mL).

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate

under reduced pressure to yield the crude product.

Purify the crude solid by recrystallization from a suitable solvent system (e.g.,

ethanol/water or hexanes/ethyl acetate) to afford Ethyl 6-bromonicotinate as a white

solid.

The Core Reactivity: A Hub for Cross-Coupling
Chemistry
The bromine atom at the C-6 position of Ethyl 6-bromonicotinate is the molecule's primary

center of reactivity, making it an ideal substrate for transition metal-catalyzed cross-coupling
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reactions. These reactions are pillars of modern organic synthesis, enabling the construction of

complex molecular frameworks with high precision and efficiency.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is the premier method for forming carbon-carbon bonds between

aryl halides and organoboron compounds.[13][14] Its high functional group tolerance and the

stability of the boronic acid reagents make it exceptionally valuable in multi-step syntheses.[15]

Causality and Mechanism: The reaction is catalyzed by a Palladium(0) species. The catalytic

cycle begins with the oxidative addition of the Pd(0) catalyst into the C-Br bond of Ethyl 6-
bromonicotinate. This is often the rate-limiting step. A base is required to activate the boronic

acid, forming a more nucleophilic boronate species that facilitates the transmetalation step,

where the organic group from boron is transferred to the palladium center. The final step is

reductive elimination, which forms the new C-C bond and regenerates the active Pd(0) catalyst.

[14][16][17]

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Pd(0)L₂

Oxidative Addition Ar-Pd(II)L₂-Br Transmetalation
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Ar-BrEthyl 6-bromonicotinate

R'-B(OH)₂ + Base
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Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Reaction Setup: In a Schlenk flask, combine Ethyl 6-bromonicotinate (1.0 equiv.), the

desired arylboronic acid (1.2-1.5 equiv.), and a base such as potassium carbonate (K₂CO₃,

2.0-3.0 equiv.).

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and ligand if

necessary.

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent

(e.g., Dioxane, Toluene, or DMF) and water. The aqueous phase is crucial for dissolving the
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inorganic base and facilitating the formation of the active boronate species.

Inert Atmosphere: Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

Reaction: Heat the mixture with stirring (typically 80-110 °C) for 2-16 hours, monitoring

progress by TLC or LC-MS.

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an

organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over

Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product via flash column chromatography on silica gel.

Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of medicinal chemistry, providing a powerful

and general method for synthesizing aryl amines from aryl halides.[18][19] This reaction has

largely replaced harsher classical methods, offering much broader substrate scope and

functional group tolerance.[18]

Causality and Mechanism: Similar to the Suzuki coupling, this reaction relies on a Pd(0)

catalyst. The cycle involves oxidative addition of palladium into the C-Br bond, followed by

coordination of the amine. A strong, non-nucleophilic base (e.g., NaOt-Bu, Cs₂CO₃) is essential

to deprotonate the coordinated amine, forming a palladium-amido complex. The final, product-

forming step is reductive elimination, which creates the C-N bond and regenerates the Pd(0)

catalyst.[18][20] The choice of ligand (often bulky, electron-rich phosphines) is critical to

promote the reductive elimination step and prevent side reactions like beta-hydride elimination.

[20]

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination
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Caption: Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination.

Reaction Setup: To an oven-dried Schlenk tube, add the palladium precursor (e.g.,

Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and the

base (e.g., NaOt-Bu, 1.4 equiv.). The choice of ligand is critical and depends on the amine;

sterically hindered ligands are often required.[21]

Reagent Addition: Add Ethyl 6-bromonicotinate (1.0 equiv.) and the primary or secondary

amine (1.1-1.2 equiv.).

Solvent and Degassing: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via

syringe. Purge the tube with an inert gas.

Reaction: Seal the tube and heat the reaction mixture (typically 80-110 °C) for 4-24 hours,

with stirring. Monitor progress by LC-MS.

Work-up: After cooling, quench the reaction carefully with saturated aqueous ammonium

chloride (NH₄Cl) and extract with an organic solvent.

Purification: Wash the organic layers, dry, concentrate, and purify by flash column

chromatography.

Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond

between an aryl halide and a terminal alkyne.[22][23] This reaction is instrumental in

synthesizing conjugated enynes and arylalkynes, which are important structures in

pharmaceuticals and organic materials.[22]

Causality and Mechanism: This reaction uniquely employs a dual catalytic system: a palladium

catalyst and a copper(I) co-catalyst (e.g., CuI).[23][24] The palladium cycle is similar to the

previously described couplings. The crucial role of copper is to react with the terminal alkyne in

the presence of a base (typically an amine like triethylamine or diisopropylamine) to form a

copper(I) acetylide intermediate. This species is highly reactive and readily undergoes

transmetalation with the Ar-Pd(II)-X complex. The subsequent reductive elimination yields the

final product and regenerates the Pd(0) catalyst.[24]
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Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling
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Caption: Figure 3: Interconnected Catalytic Cycles of the Sonogashira Coupling.

Reaction Setup: To a dry Schlenk flask, add Ethyl 6-bromonicotinate (1.0 equiv.), the

palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 5-10

mol%).

Solvent and Base: Add a suitable solvent (e.g., DMF or THF) and an amine base (e.g.,

triethylamine, TEA, 2-3 equiv.). The amine serves as both the base and often as a co-

solvent.
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Degassing: Degas the solution by bubbling with an inert gas for 15-20 minutes.

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

Reaction: Stir the mixture at room temperature or with gentle heating (40-80 °C) until the

starting material is consumed (monitored by TLC or LC-MS).

Work-up: Once complete, cool the reaction, filter off any solids, and concentrate the filtrate.

Dissolve the residue in an organic solvent and wash with water or ammonium chloride

solution to remove the amine salt.

Purification: Dry the organic layer, concentrate, and purify the product by flash column

chromatography.

Applications in Drug Discovery and Beyond
The true value of Ethyl 6-bromonicotinate is realized in its application as a precursor to high-

value, biologically active molecules. The pyridine scaffold is a privileged structure in medicinal

chemistry, and the ability to functionalize it at the 6-position via cross-coupling opens a gateway

to a vast chemical space.

Kinase Inhibitors: Many modern cancer therapeutics are kinase inhibitors, and substituted

pyridines are a common core structure. Ethyl 6-bromonicotinate is a key starting material

for pyrido[2,3-d]pyrimidines, a scaffold found in potent inhibitors of kinases like Epidermal

Growth Factor Receptor (EGFR) and Pim-1.[5]

Nicotinic Receptor Agonists: As a derivative of nicotinic acid, this compound serves as an

intermediate for molecules targeting nicotinic acetylcholine receptors (nAChRs). For

example, it has been used in the synthesis of SIB-1508Y (Altinicline), a selective nAChR

agonist investigated for Parkinson's disease.[22]

Hypolipidemic Agents: Nicotinic acid and its analogs are known to have lipid-lowering effects.

Ethyl 6-bromonicotinate itself has been noted as a potential hypolipidemic agent.[1][25]

General Synthesis: It serves as a key intermediate in the synthesis of various functionalized

pyridines, which are then incorporated into larger drug candidates. For instance, it can be

used to prepare intermediates for potent anticancer agents like Lonafarnib.[26]
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Conclusion
Ethyl 6-bromonicotinate is far more than a simple halogenated heterocycle; it is a strategic

linchpin in synthetic chemistry. Its well-defined reactive sites—the bromine atom for cross-

coupling and the ethyl ester for further functionalization—provide a reliable and versatile

platform for the assembly of complex molecular targets. The robust and well-understood

reactivity in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings allows chemists to

predictably and efficiently construct the C-C and C-N bonds that form the backbone of

countless pharmaceuticals and advanced materials. As the demand for novel, highly

functionalized heterocyclic compounds continues to grow, the role of expertly designed building

blocks like Ethyl 6-bromonicotinate will only become more critical in driving innovation in

science and medicine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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